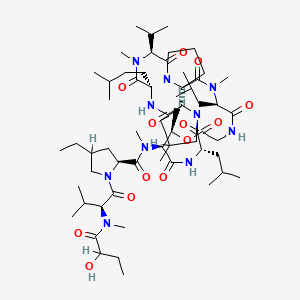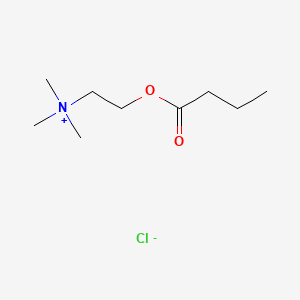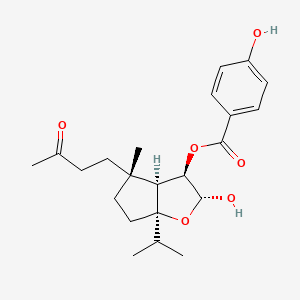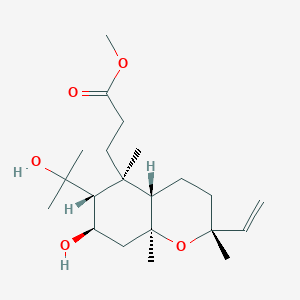
2',5'-Dichlorobiphenyl-3-ol
Vue d'ensemble
Description
2’,5’-Dichlorobiphenyl-3-ol is a member of the class of hydroxybiphenyls formed formally by chlorination of biphenyl-3-ol at C-2’ and -5’ . It is also known as 2’,5’-Dichloro- (1,1’-biphenyl)-3-ol .
Molecular Structure Analysis
The molecular formula of 2’,5’-Dichlorobiphenyl-3-ol is C12H8Cl2O . The average mass is 239.09672 and the monoisotopic mass is 237.99522 . The InChI is InChI=1S/C12H8Cl2O/c13-9-4-5-12 (14)11 (7-9)8-2-1-3-10 (15)6-8/h1-7,15H .Applications De Recherche Scientifique
Environmental Science
Bioremediation of PCBs: “2’,5’-Dichlorobiphenyl-3-ol” is a derivative of polychlorinated biphenyls (PCBs), which are environmental contaminants. Studies have shown that certain bacteria, like Burkholderia xenovorans LB400, can transform hydroxylated derivatives of 2,5-dichlorobiphenyl, which is crucial for bioremediation efforts .
Medicine
Pharmacological Research: Biphenyl derivatives, including chlorinated ones like “2’,5’-Dichlorobiphenyl-3-ol”, are structurally significant in medicinal chemistry. They are used in the synthesis of various drugs and have applications in anti-inflammatory, antibacterial, and antitumor activities .
Agriculture
Pesticide Development: The structural properties of biphenyl derivatives make them candidates for developing agricultural products. Their chemical stability and potential biological activity can be harnessed to create pesticides that target specific pests without harming crops .
Industrial Processes
Chemical Synthesis: In industrial processes, biphenyl derivatives are used for synthesizing a wide range of chemicals. Their reactions are similar to benzene and undergo electrophilic substitution, which is fundamental in producing various industrial compounds .
Biotechnology
Enzyme Studies: The transformation of PCBs, including “2’,5’-Dichlorobiphenyl-3-ol”, is an area of interest in biotechnology. Understanding the enzymes and bacteria involved in the degradation process can lead to advances in bioremediation technologies .
Analytical Chemistry
Standard Development: “2’,5’-Dichlorobiphenyl-3-ol” can be used as an analytical standard in the calibration of instruments and validation of methods for detecting PCBs in environmental samples, ensuring accuracy and reliability in analytical procedures .
Material Science
OLEDs and Liquid Crystals: Biphenyl derivatives are significant intermediates in the production of fluorescent layers in organic light-emitting diodes (OLEDs) and as building blocks for liquid crystals. Their unique electronic properties make them valuable in the development of display technologies .
Pharmacology
Drug Synthesis: The biphenyl nucleus, present in “2’,5’-Dichlorobiphenyl-3-ol”, is a key structural component in a variety of pharmacologically active compounds. It is involved in the synthesis of drugs that treat conditions ranging from acne vulgaris to basal cell carcinoma .
Mécanisme D'action
Target of Action
2’,5’-Dichlorobiphenyl-3-ol is a member of the class of hydroxybiphenyls Similar compounds have been shown to interact with various enzymes and proteins within the cell, affecting their function and leading to changes in cellular processes .
Mode of Action
It is known that hydroxylated derivatives of dichlorobiphenyls can be transformed by certain bacteria, such as burkholderia xenovorans lb400 . This transformation process likely involves the interaction of the compound with various enzymes within the bacterium, leading to changes in the compound’s structure and properties .
Biochemical Pathways
For instance, a study on a related compound, 3,3’-dichlorobiphenyl-4-ol, showed that it altered the expression of genes governing fatty acid metabolism .
Pharmacokinetics
A related compound, 3,3’-dichlorobiphenyl, has been found in human serum, suggesting that it can be absorbed and distributed within the body .
Result of Action
Related compounds have been shown to cause various detrimental effects, including immunotoxicity, neurotoxicity, developmental toxicity, and reproductive toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2’,5’-Dichlorobiphenyl-3-ol. For instance, the presence of certain bacteria can enhance the degradation of this compound . Additionally, the compound’s stability and action may be affected by factors such as pH, temperature, and the presence of other chemicals in the environment.
Propriétés
IUPAC Name |
3-(2,5-dichlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-9-4-5-12(14)11(7-9)8-2-1-3-10(15)6-8/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRLNQOPCMALNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202176 | |
| Record name | (1,1'-Biphenyl)-3-ol, 2',5'-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53905-29-6 | |
| Record name | 2′,5′-Dichloro[1,1′-biphenyl]-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53905-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-3-ol, 2',5'-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053905296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-3-ol, 2',5'-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[Isopropyl(4-methylbenzoyl)amino]-5-phenylthiophene-2-carboxylic acid](/img/structure/B1219864.png)


![9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione](/img/structure/B1219867.png)


![2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B1219872.png)
![2-(2-cyanophenoxy)-N-[2-[cyclopropyl(oxo)methyl]-3-benzofuranyl]acetamide](/img/structure/B1219876.png)
![4-Amino-2-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1219877.png)

![2-Methyl-5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazole](/img/structure/B1219880.png)